Cas no 97792-45-5 (Lappaconitine Hydrobromide)

Lappaconitine Hydrobromide is a diterpenoid alkaloid derived from Aconitum species, primarily used for its analgesic and antiarrhythmic properties. It functions as a sodium channel blocker, modulating neuronal excitability and demonstrating efficacy in managing moderate to severe pain, particularly in clinical settings. The compound exhibits a favorable safety profile with reduced neurotoxicity compared to other alkaloids in its class. Its hydrobromide salt form enhances solubility and bioavailability, ensuring consistent pharmacokinetics. Research indicates potential applications in cardiac arrhythmia treatment due to its selective ion channel inhibition. Strict quality control ensures high purity (>98%), making it suitable for pharmacological studies and formulation development.
Lappaconitine Hydrobromide structure
Lappaconitine Hydrobromide structure
Product Name:Lappaconitine Hydrobromide
CAS No:97792-45-5
MF:C32H45BrN2O8
MW:665.612309217453
MDL:MFCD00171334
CID:61914
PubChem ID:253662089
Update Time:2025-11-02

Lappaconitine Hydrobromide Chemical and Physical Properties

Names and Identifiers

    • LAPPACONITINE HYDROBROMIDE
    • LAPPACONITINE HBR
    • ALLAPININE
    • ALLAPININE HYDROBROMIDE
    • (1-alpha,14-alpha,16-beta)-monohydrobromide
    • allapinin
    • lappaconitihydrobromidum
    • LAPPCONIFINEHYDROBROIDE
    • C32H45BrN2O8
    • (1a,14a,16b)-20-Ethyl-1,14,16-trimethoxyaconitane-4,8,9-triol 4-(2-(acetylamino)benzoate) hydrobromide
    • Lappaconite HBr
    • SW219518-1
    • [(1S,2R,3S,4S,5R,6S,8S,9R,13S,16R,17S)-11-Ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.
    • 2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine, aconitane-4,8,9-triol deriv. (ZCI)
    • Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, 4-[2-(acetylamino)benzoate], monohydrobromide, (1α,14α,16β)- (9CI)
    • Allafort
    • CCG-270343
    • Lappaconite Hydrobromide
    • 97792-45-5
    • AKOS022168194
    • [(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide
    • Lappaconitine hydrobromide, >=96%, solid
    • s2387
    • Q16374496
    • AC-34579
    • Q-100910
    • Lappaconitine Hydrobromide
    • MDL: MFCD00171334
    • Inchi: 1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1
    • InChI Key: CFFYROOPXPKMEQ-IPZKEBFRSA-N
    • SMILES: O([C@H]1CC[C@]2(CN([C@H]3[C@]41[C@@H]1C[C@@H]5[C@H](C[C@]([C@]1([C@H]5OC)O)(O)[C@H]3C[C@@H]42)OC)CC)OC(C1C=CC=CC=1NC(=O)C)=O)C.Br

Computed Properties

  • Exact Mass: 664.23600
  • Monoisotopic Mass: 664.23593 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 8
  • Complexity: 1120
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 665.6
  • Topological Polar Surface Area: 127

Experimental Properties

  • Color/Form: Powder
  • Melting Point: 223-226 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 126.79000
  • LogP: 3.19060
  • Vapor Pressure: No data available

Lappaconitine Hydrobromide Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:warning
  • Hazard Statement: H300
  • Warning Statement: P264-P270-P301+P310+P330-P405-P501
  • Hazardous Material transportation number:UN 1544 6.1/PG 2
  • Hazard Category Code: 28
  • Safety Instruction: S45
  • RTECS:AR5569600
  • Hazardous Material Identification: T+
  • Risk Phrases:R28
  • HazardClass:6.1
  • PackingGroup:II
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Lappaconitine Hydrobromide Customs Data

  • HS CODE:29399990

Lappaconitine Hydrobromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
L157754-200MG
Lappaconitine Hydrobromide
97792-45-5 >95.0%
200mg
¥80.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
L157754-5g
Lappaconitine Hydrobromide
97792-45-5 >95.0%
5g
¥617.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
L157754-1G
Lappaconitine Hydrobromide
97792-45-5 >95.0%
1g
¥207.90 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
L0272-1G
Lappaconitine Hydrobromide
97792-45-5 >95.0%(N)
1G
¥2,890.00 2021-05-19
S e l l e c k ZHONG GUO
S2387-5mg
Lappaconite HBr
97792-45-5 99.06%
5mg
¥1389.84 2023-09-16
ChemFaces
CFN90361-20mg
Lappaconitine Hydrobromide
97792-45-5 >=98%
20mg
$100 2021-07-22
ChemScence
CS-3590-10mg
Lappaconitine (hydrobromide)
97792-45-5
10mg
$72.0 2022-04-26
ChemScence
CS-3590-50mg
Lappaconitine (hydrobromide)
97792-45-5
50mg
$246.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L822951-5g
Lappaconitine Hydrobromide
97792-45-5 >95.0%
5g
1,580.00 2021-05-17
TRC
L175855-250mg
Lappaconitine Hydrobromide
97792-45-5
250mg
$ 81.00 2023-09-07

Lappaconitine Hydrobromide Production Method

Production Method 1

Reaction Conditions
Reference
Method for obtaining lappaconitine hydrobromideMethod for preparation of Lappaconitine hydrobromidePreparation method of lappaconitine hydrobromide
, Russian Federation, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: 1,4-Dibromobutane ,  1,6-Dibromohexane ,  1,12-Dibromododecane Solvents: Dimethylformamide ;  rt → 85 °C; 8 h, 85 °C
1.1 Reagents: 1,6-Dibromohexane Solvents: Dimethylformamide ;  4 h, 80 °C
Reference
Synthesis and crystal structure of Lappaconitine hydrobromideMethod for preparation of Lappaconitine hydrobromide
Zhang, Ji; et al, Youji Huaxue, 2007, 27(11), 1409-1413

Lappaconitine Hydrobromide Raw materials

Lappaconitine Hydrobromide Preparation Products

Lappaconitine Hydrobromide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97792-45-5)Lappaconitine Hydrobromide
Order Number:A858611
Stock Status:in Stock
Quantity:500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):159.0/270.0
Email:sales@amadischem.com

Additional information on Lappaconitine Hydrobromide

Lappaconitine Hydrobromide (CAS No. 97792-45-5): A Comprehensive Overview

Lappaconitine Hydrobromide (CAS No. 97792-45-5) is a naturally occurring diterpenoid alkaloid derived from the roots of Aconitum species, particularly Aconitum sinomontanum. This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the field of pain management and anti-inflammatory treatments. With the growing interest in natural products and plant-derived pharmaceuticals, Lappaconitine Hydrobromide stands out as a promising candidate for further research and development.

The chemical structure of Lappaconitine Hydrobromide features a complex diterpenoid skeleton with a bromine atom incorporated into its molecular framework. This unique structure contributes to its pharmacological properties, including its ability to interact with voltage-gated sodium channels in the nervous system. Researchers have explored its potential as a non-opioid analgesic, which is particularly relevant given the current global focus on finding alternatives to opioid-based painkillers to address the opioid crisis.

In traditional medicine, plants containing Lappaconitine alkaloids have been used for centuries to treat various ailments. Modern scientific investigations have validated some of these traditional uses while uncovering new potential applications. The hydrobromide salt form enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical formulations. This aspect is crucial for researchers investigating drug delivery systems and bioavailability enhancement techniques.

The mechanism of action of Lappaconitine Hydrobromide involves modulation of neuronal excitability through its effects on ion channels. Studies suggest it may exhibit local anesthetic properties with a potentially favorable safety profile compared to some conventional agents. This characteristic has sparked interest in its possible applications in dental anesthesia and minor surgical procedures, areas where patients often seek effective alternatives with fewer side effects.

Recent research trends have focused on the anti-inflammatory potential of Lappaconitine Hydrobromide. Preliminary studies indicate it may modulate inflammatory mediators, suggesting possible applications in conditions characterized by chronic inflammation. This aligns with the growing consumer interest in natural anti-inflammatory agents as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), especially for long-term use.

The pharmaceutical industry has shown increasing interest in Lappaconitine Hydrobromide as a lead compound for drug development. Its natural origin appeals to the current market trend favoring plant-based medicines and green chemistry approaches. Researchers are investigating various derivatives and analogs to optimize its pharmacological profile while minimizing potential side effects, a common strategy in modern medicinal chemistry.

Quality control and standardization of Lappaconitine Hydrobromide preparations remain important considerations for both research and potential therapeutic applications. Advanced analytical techniques such as HPLC and mass spectrometry are employed to ensure purity and consistency, particularly important for compounds derived from natural sources where composition can vary.

From a safety perspective, while Lappaconitine Hydrobromide shows promise, proper dosing and administration protocols need careful evaluation. The scientific community continues to investigate its pharmacokinetics and toxicological profile to establish safe usage parameters. This thorough approach reflects the current emphasis on evidence-based herbal medicine and natural product validation.

The market for Lappaconitine Hydrobromide is evolving alongside increasing interest in specialized phytochemicals. Suppliers and manufacturers are responding to demand from pharmaceutical researchers, nutraceutical companies, and academic institutions studying natural product pharmacology. Proper handling and storage conditions are essential to maintain the compound's stability and efficacy over time.

Future research directions for Lappaconitine Hydrobromide may include exploration of its potential neuroprotective effects, possible applications in neuropathic pain management, and investigation of its molecular targets in greater detail. The compound's multifaceted biological activities make it an intriguing subject for multi-target drug discovery, an emerging paradigm in pharmaceutical development.

For researchers and professionals working with Lappaconitine Hydrobromide, access to reliable scientific literature and high-quality reference standards is crucial. The compound's growing profile in scientific databases and research publications reflects its increasing importance in the field of natural product drug discovery and development.

In conclusion, Lappaconitine Hydrobromide (CAS No. 97792-45-5) represents an interesting example of how traditional medicinal knowledge can intersect with modern pharmaceutical science. Its diverse potential applications, from pain management to anti-inflammatory therapies, combined with its natural origin, position it as a compound worthy of continued investigation in our era of seeking sustainable healthcare solutions and nature-inspired medicines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97792-45-5)Lappaconitine Hydrobromide
A858611
Purity:99%/99%
Quantity:500mg/1g
Price ($):159.0/270.0
Email